molecular formula C10H12 B13832005 Cyclohexene, 3-ethenyl-1-ethynyl-

Cyclohexene, 3-ethenyl-1-ethynyl-

Cat. No.: B13832005
M. Wt: 132.20 g/mol
InChI Key: YRSNBJABHVNCBY-UHFFFAOYSA-N
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Description

Cyclohexene, 3-ethenyl-1-ethynyl- is an organic compound with the molecular formula C10H12. It is characterized by the presence of a cyclohexene ring substituted with both an ethenyl group and an ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .

Industrial Production Methods

Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

    Industry: It is utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexene, 3-ethenyl-1-ethynyl- is unique due to the presence of both ethenyl and ethynyl groups on the cyclohexene ring.

Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

3-ethenyl-1-ethynylcyclohexene

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2

InChI Key

YRSNBJABHVNCBY-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(=C1)C#C

Origin of Product

United States

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